

using echinocandin B nucleus as a scaffold in drug design

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Compound of Interest

Compound Name: *echinocandin B nucleus*

Cat. No.: *B15552914*

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An overview of the application of the **echinocandin B nucleus** as a versatile scaffold in modern drug design is presented below, with a focus on the development of novel antifungal agents. This document provides detailed protocols for the synthesis and evaluation of echinocandin B analogs, quantitative data on their activity, and diagrams illustrating key pathways and workflows for researchers in drug development.

Introduction to Echinocandin B as a Drug Design Scaffold

Echinocandins are a class of lipopeptide antifungal drugs that have become a first-line therapy for invasive fungal infections, particularly those caused by *Candida* and *Aspergillus* species.[1][2][3] Their unique mechanism of action, favorable safety profile, and low potential for drug interactions make them an attractive class of therapeutics.[4][5] The core structure of these molecules, a cyclic hexapeptide, serves as an excellent scaffold for semi-synthetic modifications.

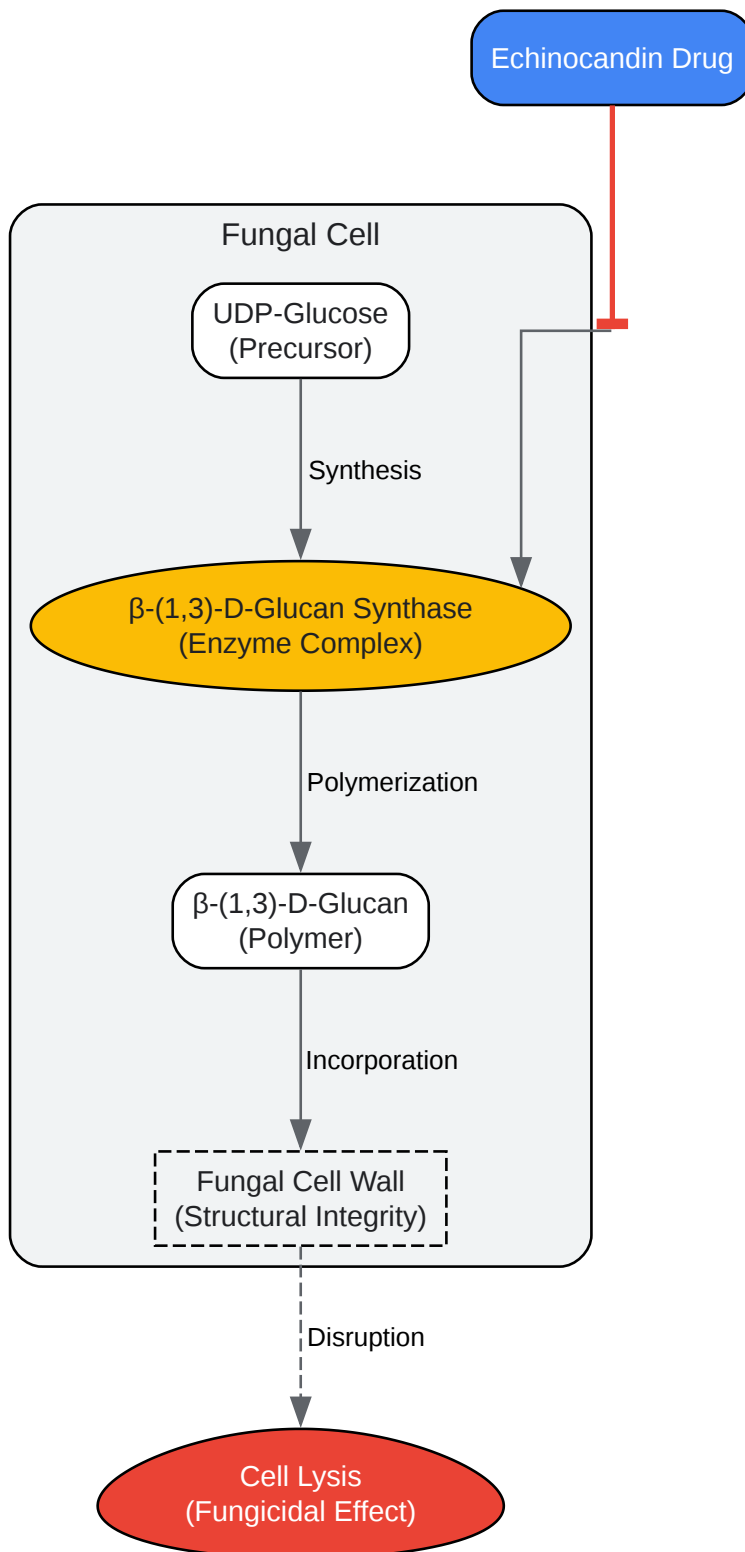
Echinocandin B (ECB), a natural product fermented by fungi such as *Aspergillus nidulans*, is a key starting material for several semi-synthetic echinocandins.[6][7][8] The overall strategy involves the enzymatic removal of the native linoleoyl side chain from ECB to yield the **echinocandin B nucleus** (ECBN).[4][9][10] This nucleus, which possesses a free primary amine, can then be chemically re-acylated with various synthetic side chains to generate novel analogs with improved pharmacological properties, such as enhanced stability, better solubility,

and optimized pharmacokinetic profiles.[2][9][11] Anidulafungin is a prominent example of a successful drug developed through this scaffold approach.[6][12]

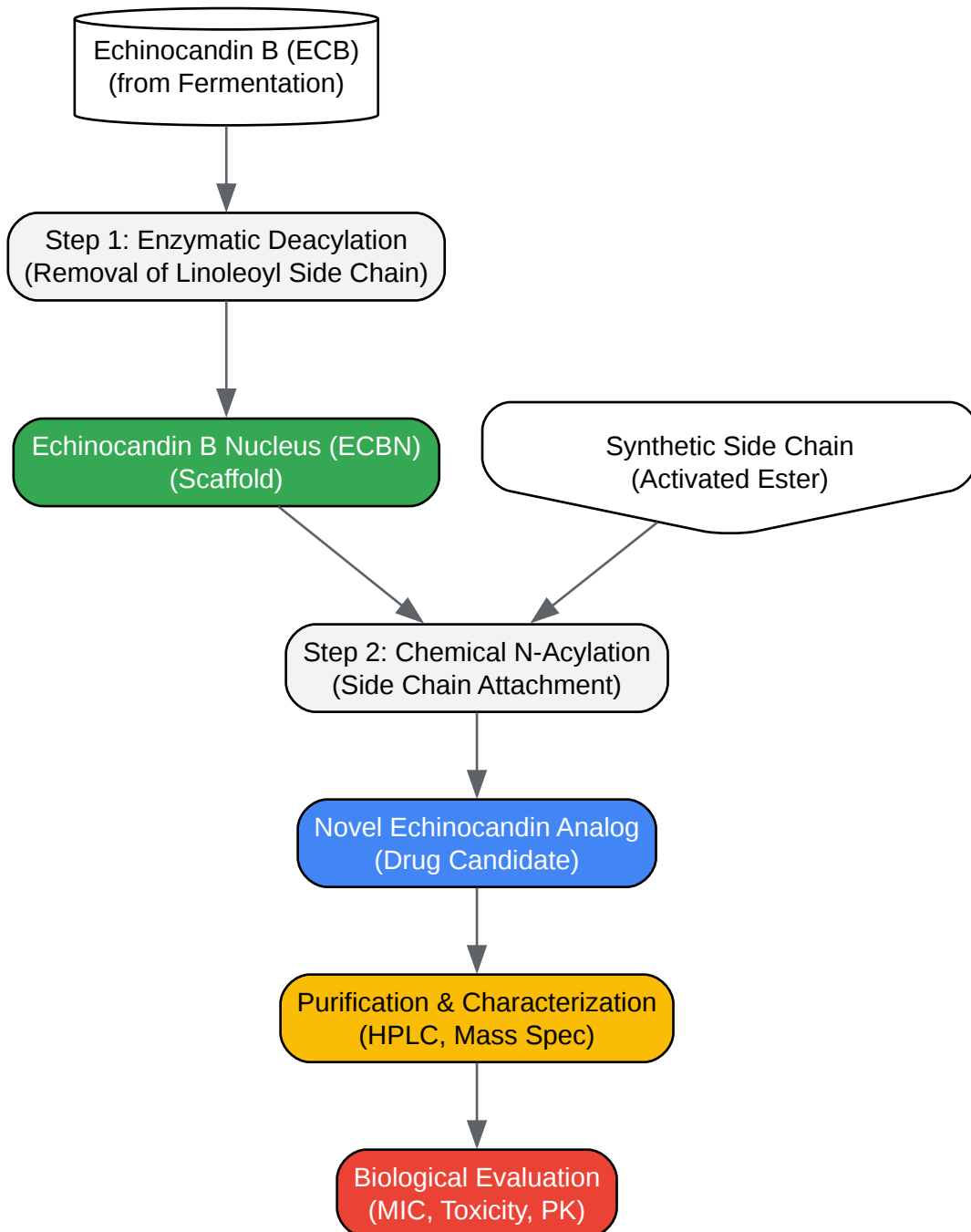
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The primary target of echinocandins is the fungal cell wall, a structure essential for cell integrity that is absent in mammalian cells.[8] Specifically, echinocandins non-competitively inhibit β -(1,3)-D-glucan synthase, an enzyme complex responsible for synthesizing β -(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[1][6][9][13] By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately cell death (lysis), conferring fungicidal activity against most *Candida* species.[6][13] Their action is considered fungistatic against *Aspergillus* species.[4][9]

Mechanism of Action of Echinocandins



Workflow for Semi-Synthesis of Echinocandin Analogs



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